7-Ethyl-10-(4-amino-1-piperidino)carbonyloxycamptothecin 7-Ethyl-10-(4-amino-1-piperidino)carbonyloxycamptothecin Npc belongs to the class of organic compounds known as camptothecins. These are heterocyclic compounds comprising a planar pentacyclic ring structure, that includes a pyrrolo[3, 4-beta]-quinoline moiety (rings A, B and C), conjugated pyridone moiety (ring D) and one chiral center at position 20 within the alpha-hydroxy lactone ring with (S) configuration (the E-ring). Npc is considered to be a practically insoluble (in water) and relatively neutral molecule. Npc has been found in human liver and kidney tissues, and has also been detected in multiple biofluids, such as urine and blood. Npc participates in a number of enzymatic reactions. In particular, NPC can be biosynthesized from irinotecan; which is mediated by the enzymes cytochrome P450 3A4 and cytochrome P450 3A5. In addition, NPC can be converted into sn-38; which is mediated by the enzymes liver carboxylesterase 1 and cocaine esterase. In humans, Npc is involved in the irinotecan action pathway and the irinotecan metabolism pathway.
NPC is a pyranoindolizinoquinoline.
Brand Name: Vulcanchem
CAS No.: 185304-42-1
VCID: VC0024366
InChI: InChI=1S/C28H30N4O6/c1-3-17-18-11-16(38-27(35)31-9-7-15(29)8-10-31)5-6-22(18)30-24-19(17)13-32-23(24)12-21-20(25(32)33)14-37-26(34)28(21,36)4-2/h5-6,11-12,15,36H,3-4,7-10,13-14,29H2,1-2H3/t28-/m0/s1
SMILES: CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)C4(CC)O)C2=NC5=C1C=C(C=C5)OC(=O)N6CCC(CC6)N
Molecular Formula: C28H30N4O6
Molecular Weight: 518.6 g/mol

7-Ethyl-10-(4-amino-1-piperidino)carbonyloxycamptothecin

CAS No.: 185304-42-1

Reference Standards

VCID: VC0024366

Molecular Formula: C28H30N4O6

Molecular Weight: 518.6 g/mol

7-Ethyl-10-(4-amino-1-piperidino)carbonyloxycamptothecin - 185304-42-1

CAS No. 185304-42-1
Product Name 7-Ethyl-10-(4-amino-1-piperidino)carbonyloxycamptothecin
Molecular Formula C28H30N4O6
Molecular Weight 518.6 g/mol
IUPAC Name [(19S)-10,19-diethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl] 4-aminopiperidine-1-carboxylate
Standard InChI InChI=1S/C28H30N4O6/c1-3-17-18-11-16(38-27(35)31-9-7-15(29)8-10-31)5-6-22(18)30-24-19(17)13-32-23(24)12-21-20(25(32)33)14-37-26(34)28(21,36)4-2/h5-6,11-12,15,36H,3-4,7-10,13-14,29H2,1-2H3/t28-/m0/s1
Standard InChIKey APWFTHDYKJHNEV-NDEPHWFRSA-N
Isomeric SMILES CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)[C@@]4(CC)O)C2=NC5=C1C=C(C=C5)OC(=O)N6CCC(CC6)N
SMILES CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)C4(CC)O)C2=NC5=C1C=C(C=C5)OC(=O)N6CCC(CC6)N
Canonical SMILES CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)C4(CC)O)C2=NC5=C1C=C(C=C5)OC(=O)N6CCC(CC6)N
Description Npc belongs to the class of organic compounds known as camptothecins. These are heterocyclic compounds comprising a planar pentacyclic ring structure, that includes a pyrrolo[3, 4-beta]-quinoline moiety (rings A, B and C), conjugated pyridone moiety (ring D) and one chiral center at position 20 within the alpha-hydroxy lactone ring with (S) configuration (the E-ring). Npc is considered to be a practically insoluble (in water) and relatively neutral molecule. Npc has been found in human liver and kidney tissues, and has also been detected in multiple biofluids, such as urine and blood. Npc participates in a number of enzymatic reactions. In particular, NPC can be biosynthesized from irinotecan; which is mediated by the enzymes cytochrome P450 3A4 and cytochrome P450 3A5. In addition, NPC can be converted into sn-38; which is mediated by the enzymes liver carboxylesterase 1 and cocaine esterase. In humans, Npc is involved in the irinotecan action pathway and the irinotecan metabolism pathway.
NPC is a pyranoindolizinoquinoline.
Synonyms 4-Amino-(4S)-4,11-diethyl-3,4,12,14-tetrahydro_x000B_-4-hydroxy-3,14-dioxo-1H-pyrano[3’,4’:6,7]indolizino[1,2-b]quinolin-9-yl 1-Piperidinecarboxylic Acid Ester; RPR 132595A; NPC (metabolite);
PubChem Compound 11756356
Last Modified Nov 11 2021
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